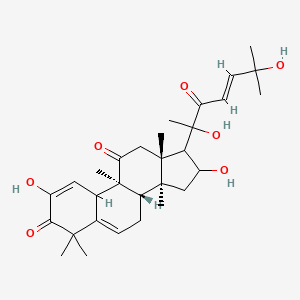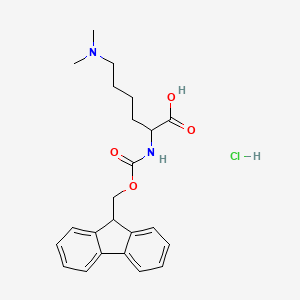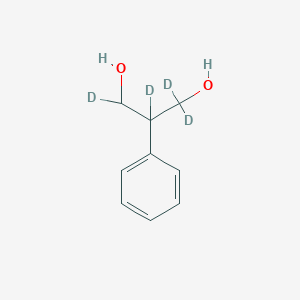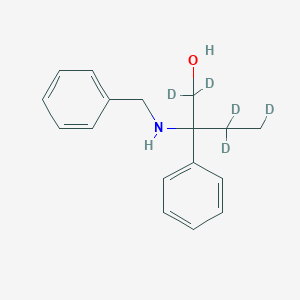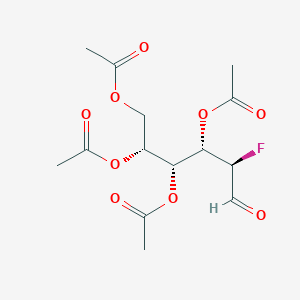
2-Fluoro-2-deoxy-glucose tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-deoxy-glucose tetraacetate is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the remaining hydroxyl groups are acetylated. This compound is of significant interest in various fields, including medical imaging and biochemical research, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-glucose tetraacetate typically involves the fluorination of a glucose derivative followed by acetylation. One common method starts with 2-deoxy-glucose, which is treated with a fluorinating agent such as acetyl hypofluorite to introduce the fluorine atom at the second carbon. The resulting 2-fluoro-2-deoxy-glucose is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Fluoro-2-deoxy-glucose tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-fluoro-2-deoxy-glucose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the removal of acetyl groups.
Oxidation/Reduction: Strong oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
Hydrolysis: Produces 2-fluoro-2-deoxy-glucose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-2-deoxy-glucose tetraacetate has a wide range of applications in scientific research:
Medical Imaging: Used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Biochemical Research: Employed to investigate metabolic pathways and enzyme activities due to its structural similarity to glucose.
Cancer Research: Utilized in studies to understand cancer cell metabolism and to develop targeted therapies.
Plant Imaging: Applied in plant science to trace glucose uptake and distribution.
作用机制
The mechanism of action of 2-Fluoro-2-deoxy-glucose tetraacetate involves its uptake and metabolism by cells in a manner similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate, which cannot undergo further glycolysis. This leads to its accumulation in cells, allowing for imaging and metabolic studies .
相似化合物的比较
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A non-acetylated form used in PET imaging.
2-Deoxy-D-glucose: Lacks the fluorine atom and is used in metabolic studies.
Uniqueness
2-Fluoro-2-deoxy-glucose tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and modify its metabolic properties. This makes it particularly useful in applications where prolonged stability and specific metabolic pathways are required .
属性
分子式 |
C14H19FO9 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1 |
InChI 键 |
ADYOFPRCXSVZAA-REWJHTLYSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


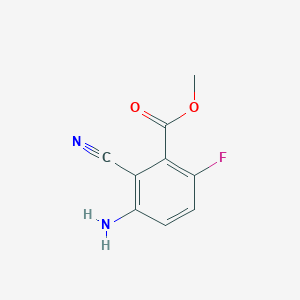
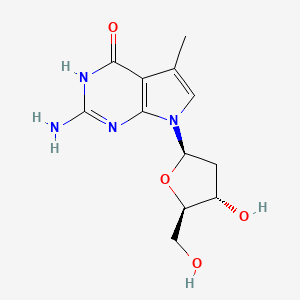
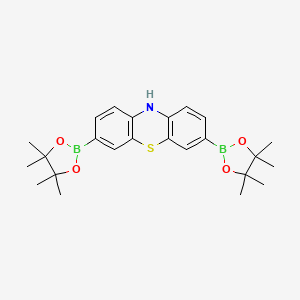
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
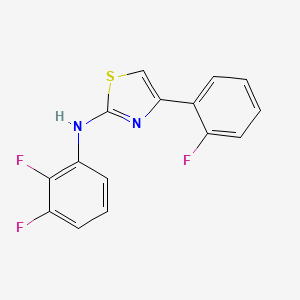
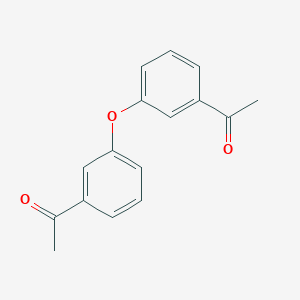
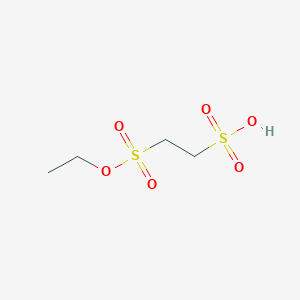
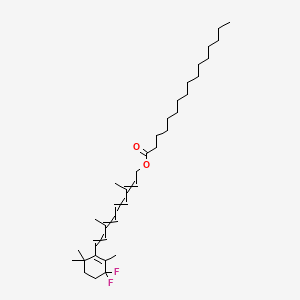
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
